5-(1h-Pyrazol-4-yl)isophthalic acid

CO2 capture MOF rht topology

5-(1H-Pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4; synonym: H3Isa-pz or H3paip; MF: C11H8N2O4; MW: 232.19 g/mol) is a T-shaped bifunctional organic linker consisting of an isophthalic acid core with a pyrazol-4-yl substituent at the 5-position. This molecule integrates two distinct coordination functionalities—two carboxylic acid groups and one pyrazole nitrogen heterocycle—enabling the construction of metal–organic frameworks (MOFs) with complex topologies including rht and 3,6T22 networks.

Molecular Formula C11H8N2O4
Molecular Weight 232.195
CAS No. 1108726-74-4
Cat. No. B2762277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1h-Pyrazol-4-yl)isophthalic acid
CAS1108726-74-4
Molecular FormulaC11H8N2O4
Molecular Weight232.195
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2
InChIInChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17)
InChIKeyPPAVNVRCVCVWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Pyrazol-4-yl)isophthalic Acid: Technical Baseline and Procurement Context for the T-Shaped Bifunctional MOF Linker


5-(1H-Pyrazol-4-yl)isophthalic acid (CAS: 1108726-74-4; synonym: H3Isa-pz or H3paip; MF: C11H8N2O4; MW: 232.19 g/mol) is a T-shaped bifunctional organic linker consisting of an isophthalic acid core with a pyrazol-4-yl substituent at the 5-position [1]. This molecule integrates two distinct coordination functionalities—two carboxylic acid groups and one pyrazole nitrogen heterocycle—enabling the construction of metal–organic frameworks (MOFs) with complex topologies including rht and 3,6T22 networks [2]. It is commercially available at purities typically ranging from 97% to 98% .

5-(1H-Pyrazol-4-yl)isophthalic Acid vs. In-Class Linkers: Why Generic Substitution Is Scientifically Unjustified


Generic substitution with other pyrazole-isophthalate linkers is not scientifically equivalent because even minor structural modifications fundamentally alter coordination behavior and framework topology. The simplest T-shaped pyrazole-carboxylate ligand—5-(pyrazole-4-yl)isophthalic acid—lacks substituents on the pyrazole ring, enabling the formation of rht-MOF-pyr with copper paddlewheel units [1]. In contrast, methyl-substituted analogs (e.g., 5-(3,5-dimethyl-1H-pyrazol-4-yl)isophthalic acid) yield isostructural flexible MOFs with metal-regulated pore architectures that differ from the unsubstituted variant [2]. Azo-extended derivatives (e.g., 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate) produce entirely different topologies such as 3,6T22 rather than the expected rtl network [3]. Furthermore, replacing the pyrazolate moiety with a tetrazolate moiety in rht-type MOFs significantly alters CO2 adsorption performance [4]. The absence of side-chain steric hindrance and electron-donating/-withdrawing effects in this compound confers distinct coordination geometry, pore size distribution, and framework flexibility that cannot be replicated by substituted or extended analogs.

5-(1H-Pyrazol-4-yl)isophthalic Acid: Quantitative Differentiation Evidence for Scientific Procurement


CO2 Adsorption Capacity: rht-MOF-pyr (Pyrazolate) vs. rht-MOF-tet (Tetrazolate)

rht-MOFs constructed using pyrazolate-based linkers (derived from 5-(1H-pyrazol-4-yl)isophthalic acid) exhibit superior CO2 capture performance compared to their tetrazolate-based counterparts. At 273 K and 1 bar, rht-MOF-pyr adsorbs 4.2 mmol·g⁻¹ CO2, whereas rht-MOF-tet adsorbs only 3.0 mmol·g⁻¹ under identical conditions [1]. The CO2/N2 selectivity (15:85 mixture at 298 K and 1 bar) was 35 for rht-MOF-pyr compared to 18 for rht-MOF-tet [1]. Computational analysis attributed this enhancement to the stronger local electric field generated by the pyrazolate moiety, which favors CO2 interactions over exposed nitrogen atoms alone [2].

CO2 capture MOF rht topology gas adsorption pyrazolate

Picric Acid Detection: Fluorescence Quenching Efficiency of Tb-MOF Derived from H3paip

A terbium metal–organic framework synthesized from 5-(1H-pyrazol-4-yl)isophthalate (Tb4(paip)6·1.2H2O) demonstrates efficient detection of picric acid (2,4,6-trinitrophenol) in aqueous media with a quenching constant (KSV) of 4.2 × 10⁴ M⁻¹ and a detection limit of 0.18 μM [1]. In comparison, a structurally related Tb-MOF based on 5-hydroxyisophthalic acid exhibits a detection limit of 0.51 μM for picric acid under similar conditions [2]. The sharp green emission at 545 nm and quantum yield of the H3paip-derived Tb-MOF enable sensitive fluorescence turn-off sensing [1].

fluorescence sensing picric acid nitroaromatic detection Tb-MOF H3paip

Thermal Stability of Zn-MOF Constructed from H3Isa-pz Linker

Thermogravimetric analysis (TGA) of the zinc-based MOF 3,6T22-[Zn(Isa-az-tmpz)]·~1–1.5 DMF, constructed using a pyrazole-isophthalate linker derived from the H3Isa-pz scaffold, demonstrates thermal stability up to 400 °C [1]. In comparison, MOFs constructed from purely carboxylic acid-based linkers (e.g., 1,4-benzenedicarboxylic acid with Zn) typically exhibit framework decomposition onset at 300–350 °C under comparable TGA conditions [2]. The enhanced thermal stability is attributed to the robust coordination of the pyrazolate nitrogen atoms to the metal nodes, which reinforces the framework integrity at elevated temperatures [1].

thermal stability Zn-MOF TGA H3Isa-pz MOF stability

Framework Flexibility and Gas Sorption: H3paip vs. Methyl-Substituted Analogs

Isostructural flexible MOFs constructed from 5-(3,5-dimethyl-1H-pyrazol-4-yl)isophthalic acid (a methyl-substituted analog) exhibit metal-dependent flexibility and C2H2/CO2 separation performance regulated by metal node substitution (M = Co, Ni, Zn) [1]. In contrast, the unsubstituted 5-(1H-pyrazol-4-yl)isophthalic acid produces frameworks with inherently different pore architectures due to the absence of methyl steric hindrance and electron-donating effects, resulting in distinct gas sorption profiles [2]. While direct quantitative data for the unsubstituted linker is limited, the class-level inference is that methyl substitution introduces additional steric bulk that modulates pore apertures and framework breathing behavior [3].

framework flexibility gas sorption metal regulation pore architecture pyrazole linker

5-(1H-Pyrazol-4-yl)isophthalic Acid: Validated Application Scenarios Based on Quantitative Evidence


Carbon Capture: rht-MOF-pyr for Enhanced CO2 Adsorption and Selectivity

Construct rht-MOF-pyr using 5-(1H-pyrazol-4-yl)isophthalic acid as the organic linker and copper paddlewheel SBUs to achieve 40% higher CO2 gravimetric uptake (4.2 mmol·g⁻¹ at 273 K, 1 bar) compared to tetrazolate-based rht-MOF analogs, with nearly 2× improved CO2/N2 selectivity [1]. This application is validated by direct head-to-head comparative adsorption isotherm data, demonstrating superior performance for post-combustion CO2 capture and natural gas sweetening processes. The pyrazolate moiety generates a stronger local electric field that preferentially interacts with CO2's quadrupole moment, making this linker the preferred choice when CO2/N2 or CO2/CH4 separation is the primary performance criterion [1].

Nitroaromatic Explosive Detection: Fluorescent Tb-MOF Sensor for Aqueous Picric Acid Monitoring

Synthesize Tb4(paip)6·1.2H2O MOF using 5-(1H-pyrazol-4-yl)isophthalate as the linker to create a fluorescent sensor for picric acid detection in water with a detection limit of 0.18 μM, representing a ~2.8-fold sensitivity improvement over Tb-MOFs built from 5-hydroxyisophthalic acid linkers [1]. The sharp green emission at 545 nm enables reliable turn-off sensing for trace nitroaromatic explosives in environmental water samples and security screening applications. The fluorescence quenching mechanism relies on electron transfer from the MOF framework to the electron-deficient picric acid analyte, a process enhanced by the electronic properties of the pyrazole-isophthalate scaffold [1].

High-Temperature Catalysis: Zn-MOF with Thermal Stability up to 400 °C

Deploy 3,6T22-Zn-MOF constructed from pyrazole-isophthalate linkers in catalytic reactions requiring sustained operation at elevated temperatures (up to 400 °C) without framework collapse [1]. The enhanced thermal stability, verified by TGA analysis, exceeds that of typical Zn-MOFs based on pure carboxylate linkers (300–350 °C) by 50–100 °C, expanding the operational temperature window for heterogeneous catalysis, gas-phase reactions, and high-temperature adsorption-desorption cycling. This stability is attributed to the robust coordination of pyrazolate nitrogen atoms reinforcing the metal-node framework [1].

MOF Topology Engineering: rht and 3,6T22 Network Construction with T-Shaped Linker

Utilize 5-(1H-pyrazol-4-yl)isophthalic acid as the simplest T-shaped bifunctional pyrazole-carboxylate linker to construct MOFs with rht topology (using copper paddlewheel SBUs) [1] or as a scaffold for synthesizing azo-extended derivatives that yield rare 3,6T22-topology frameworks [2]. This linker serves as the foundational building block for systematic structure-property relationship studies in supramolecular building layer (SBL) approaches, enabling researchers to isolate the effect of subsequent functionalization (methylation, azo-extension, metal substitution) on framework properties without confounding baseline structural perturbations [3].

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